Cas no 1000544-72-8 (2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid)
![2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid structure](https://ja.kuujia.com/scimg/cas/1000544-72-8x500.png)
2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid
- 2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid
- 4-Methyl-3-(trifluoromethyl)phenylacetic acid
- 4-methyl-3-trifluoromethylphenylacetic acid
- KSC892E6F
- CL8794
- SBB095537
- 0065AA
- PC302757
- AX8168765
- AB0065789
- ST24027565
- [4-Methyl-3-(trifluoromethyl)phenyl]acetic acid
- Benzeneacetic acid, 4-methyl-3-(trifluoromethyl)-
- AKOS015956557
- A897645
- DTXSID20674005
- SCHEMBL12875606
- MFCD09832293
- AS-46106
- GDCOLUWREQNZSM-UHFFFAOYSA-N
- AMY14480
- 1000544-72-8
- EN300-2007190
-
- MDL: MFCD09832293
- インチ: 1S/C10H9F3O2/c1-6-2-3-7(5-9(14)15)4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
- InChIKey: GDCOLUWREQNZSM-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([H])=C(C([H])([H])C(=O)O[H])C([H])=C([H])C=1C([H])([H])[H])(F)F
計算された属性
- せいみつぶんしりょう: 218.055
- どういたいしつりょう: 218.055
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: 72-75°
- ふってん: 266.7±35.0 °C at 760 mmHg
- フラッシュポイント: 115.1±25.9 °C
- PSA: 37.30000
- LogP: 2.64090
2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Ambient temperatures.
2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB264604-5 g |
4-Methyl-3-(trifluoromethyl)phenylacetic acid, 95%; . |
1000544-72-8 | 95% | 5g |
€445.40 | 2023-06-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50865-100mg |
2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid |
1000544-72-8 | 95% | 100mg |
¥178.0 | 2023-09-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1853-1G |
2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid |
1000544-72-8 | 95% | 1g |
¥ 594.00 | 2023-04-06 | |
Fluorochem | 050172-1g |
4-Methyl-3-(trifluoromethyl)phenylacetic acid |
1000544-72-8 | 95% | 1g |
£112.00 | 2022-03-01 | |
Apollo Scientific | PC302757-5g |
4-Methyl-3-(trifluoromethyl)phenylacetic acid |
1000544-72-8 | 98% | 5g |
£205.00 | 2025-02-21 | |
TRC | M219585-50mg |
2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic Acid |
1000544-72-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
TRC | M219585-100mg |
2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic Acid |
1000544-72-8 | 100mg |
$ 65.00 | 2022-06-04 | ||
Enamine | EN300-2007190-0.5g |
2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid |
1000544-72-8 | 100% | 0.5g |
$74.0 | 2023-09-16 | |
Enamine | EN300-2007190-5.0g |
2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid |
1000544-72-8 | 5g |
$2277.0 | 2023-05-23 | ||
Enamine | EN300-2007190-1.0g |
2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid |
1000544-72-8 | 1g |
$785.0 | 2023-05-23 |
2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acidに関する追加情報
Professional Introduction to 2-[4-methyl-3-(trifluoromethyl)phenyl]acetic Acid (CAS No. 1000544-72-8)
2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid, identified by its CAS number 1000544-72-8, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of substituted benzoic acids, characterized by its unique structural features that include a methyl group at the 4-position and a trifluoromethyl group at the 3-position of the phenyl ring, coupled with an acetic acid moiety at the 2-position. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structural configuration of 2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid (CAS No. 1000544-72-8) is highly intriguing from a molecular perspective. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug-like molecules. This feature has been extensively studied in the development of novel therapeutic agents, where such modifications can significantly improve pharmacokinetic profiles. The methyl group at the para position further influences the electronic distribution of the phenyl ring, potentially affecting its interactions with biological targets.
In recent years, there has been a surge in research focused on identifying and developing new molecules with enhanced bioactivity and selectivity. The compound 2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid (CAS No. 1000544-72-8) has emerged as a promising candidate in this context. Its unique structural features make it a versatile building block for the synthesis of more complex molecules, including those with potential applications in oncology, inflammation, and neurodegenerative diseases. The trifluoromethyl group, in particular, has been shown to increase lipophilicity and binding affinity to biological receptors, which is crucial for drug development.
One of the most compelling aspects of 2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid (CAS No. 1000544-72-8) is its potential as a scaffold for drug discovery. Researchers have leveraged its structural framework to develop novel inhibitors targeting various enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its utility in designing molecules that interact with cyclooxygenase (COX) enzymes, which are key players in inflammation and pain management. The presence of both methyl and trifluoromethyl groups allows for fine-tuning of electronic properties, enabling the optimization of binding interactions.
The synthesis of 2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid (CAS No. 1000544-72-8) involves multi-step organic transformations that highlight the compound's synthetic complexity. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired phenyl ring structure. These synthetic strategies not only showcase the compound's versatility but also provide insights into potential pathways for large-scale production. The efficiency and scalability of these synthetic routes are critical for ensuring adequate supplies for both research and commercial applications.
From a biological standpoint, 2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid (CAS No. 1000544-72-8) exhibits intriguing pharmacological properties. Preclinical studies have revealed its potential as an inhibitor of various enzyme targets, including those involved in metabolic pathways and signal transduction cascades. The trifluoromethyl group's influence on metabolic stability has been particularly noted, as it can prevent rapid degradation by enzymes such as cytochrome P450 oxidases. This stability is essential for maintaining therapeutic efficacy over time.
The compound's interaction with biological targets has been further explored through computational modeling and experimental validation. These studies have provided valuable insights into how structural modifications can influence binding affinity and selectivity. For example, computational simulations have predicted that subtle changes in the phenyl ring's electronic distribution can significantly alter interactions with specific protein targets. Such findings are crucial for guiding medicinal chemistry efforts aimed at optimizing lead compounds into viable drugs.
In conclusion, 2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid (CAS No. 1000544-72-8) represents a fascinating molecule with significant potential in pharmaceutical research and development. Its unique structural features, combined with its synthetic accessibility and biological activity, make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover novel applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation pharmaceuticals.
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